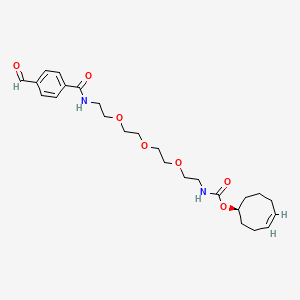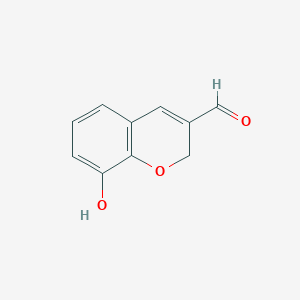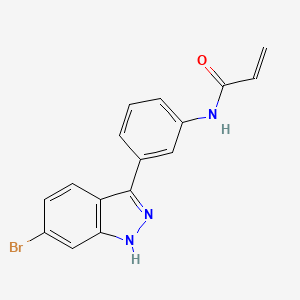![molecular formula C8H20N2O6S4 B11931796 (3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Firibastat, originally known as QGC001, is a prodrug developed by Quantum Genomics. It is designed to treat resistant hypertension by targeting the brain renin-angiotensin system. Firibastat delivers the active compound EC33, a selective and specific inhibitor of aminopeptidase A, which prevents the production of angiotensin III in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Firibastat involves multiple steps, starting with the preparation of the active compound EC33. The synthetic route typically includes the formation of key intermediates through various organic reactions such as condensation, reduction, and protection-deprotection sequences. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Firibastat follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets regulatory standards for pharmaceutical use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Firibastat undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of Firibastat include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the desired transformations.
Major Products Formed
The major product formed from these reactions is the active compound EC33, which is then converted to Firibastat through further chemical modifications. By-products and impurities are minimized through purification techniques such as recrystallization and chromatography.
科学的研究の応用
Firibastat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of aminopeptidase A and its effects on the renin-angiotensin system.
Biology: Investigated for its role in regulating blood pressure and its potential effects on other physiological processes.
Medicine: Primarily used to treat resistant hypertension, with ongoing research exploring its potential in treating other cardiovascular diseases.
Industry: Employed in the development of new antihypertensive drugs and as a reference compound in pharmaceutical research
作用機序
Firibastat exerts its effects by targeting the brain renin-angiotensin system. It is a prodrug that crosses the blood-brain barrier and is converted into the active compound EC33. EC33 inhibits aminopeptidase A, preventing the conversion of angiotensin II to angiotensin III. Angiotensin III is a key effector peptide that increases blood pressure through central mechanisms. By inhibiting this conversion, Firibastat reduces blood pressure and offers a novel approach to treating hypertension .
類似化合物との比較
Firibastat is unique in its mechanism of action, targeting the brain renin-angiotensin system. Similar compounds include:
Aprocitentan: A dual endothelin receptor antagonist that has shown moderate effectiveness in reducing blood pressure.
Baxdrostat: A selective aldosterone synthase inhibitor with promising results in reducing blood pressure in treatment-resistant hypertension.
Angiotensin-II-receptor blockers (ARBs): Act on the renin-angiotensin-aldosterone system but have different targets and mechanisms compared to Firibastat .
Firibastat stands out due to its central mechanism of action and its potential to treat patients with resistant hypertension who do not respond well to other treatments.
特性
分子式 |
C8H20N2O6S4 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m1/s1 |
InChIキー |
HJPXZXVKLGEMGP-HTQZYQBOSA-N |
異性体SMILES |
C(CS(=O)(=O)O)[C@H](CSSC[C@@H](CCS(=O)(=O)O)N)N |
正規SMILES |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
